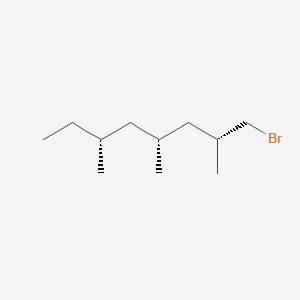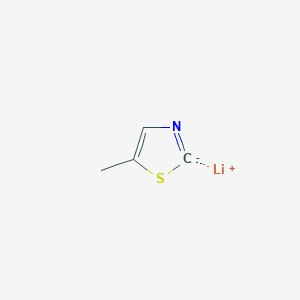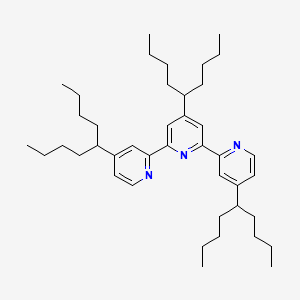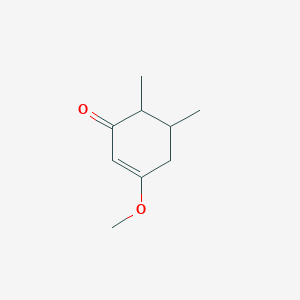![molecular formula C16H15Cl3O2 B12580040 Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- CAS No. 185045-39-0](/img/structure/B12580040.png)
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- is an organic compound with a complex structure It is a derivative of benzene, featuring multiple substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with other substituents. Common reagents used in these reactions include halogens, alkyl halides, and nitro compounds .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific temperature and pressure conditions to ensure the desired substitution patterns .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), alkyl halides, and nitro compounds. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and specific temperature and pressure settings to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes. Specific pathways and targets depend on the particular derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dichloro-: A simpler derivative with two chlorine substituents on the benzene ring.
Benzene, 1,4-dichloro-: Another derivative with chlorine substituents in the para positions.
Benzene, 1,2-dichloro-: A derivative with chlorine substituents in the ortho positions.
Uniqueness
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- is unique due to its complex structure, which includes multiple substituents that contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
185045-39-0 |
|---|---|
Molecular Formula |
C16H15Cl3O2 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxybenzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-11-5-3-10(14(17)7-11)4-6-13-15(18)8-12(21-2)9-16(13)19/h3,5,7-9H,4,6H2,1-2H3 |
InChI Key |
HECSMRJZFGSOKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2=C(C=C(C=C2Cl)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)


![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)

![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

